(5-Bromothiazol-2-yl)methanesulfonamide
Overview
Description
(5-Bromothiazol-2-yl)methanesulfonamide is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiazol-2-yl)methanesulfonamide typically involves the bromination of a thiazole precursor followed by the introduction of a methanesulfonamide group. One common method involves the reaction of 5-bromo-2-aminothiazole with methanesulfonyl chloride under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiazol-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring.
Scientific Research Applications
(5-Bromothiazol-2-yl)methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound can be used to study enzyme inhibition and protein interactions.
Materials Science: It can be incorporated into polymers and other materials to modify their properties.
Mechanism of Action
The mechanism of action of (5-Bromothiazol-2-yl)methanesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-aminothiazole: A precursor in the synthesis of (5-Bromothiazol-2-yl)methanesulfonamide.
Methanesulfonamide: Another sulfonamide compound with different applications.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a methanesulfonamide group, which confer specific chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C4H5BrN2O2S2 |
---|---|
Molecular Weight |
257.1 g/mol |
IUPAC Name |
(5-bromo-1,3-thiazol-2-yl)methanesulfonamide |
InChI |
InChI=1S/C4H5BrN2O2S2/c5-3-1-7-4(10-3)2-11(6,8)9/h1H,2H2,(H2,6,8,9) |
InChI Key |
YHNWOIJUDGQPDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)CS(=O)(=O)N)Br |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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